2-(3-Fluorophenyl)acetaldehyde
Overview
Description
2-(3-Fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO It features a fluorine atom attached to the third position of a phenyl ring, which is connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)acetaldehyde typically involves the fluorination of phenylacetaldehyde. One common method is the electrophilic aromatic substitution reaction where phenylacetaldehyde is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the fluorination process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(3-Fluorophenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol, yielding 2-(3-Fluorophenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: 2-(3-Fluorophenyl)acetic acid.
Reduction: 2-(3-Fluorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions, where its structural analogs help in understanding enzyme specificity and mechanism.
Medicine: The compound is explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)acetaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor agonists/antagonists.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-(4-Fluorophenyl)acetaldehyde: The fluorine atom is at the para position, which can lead to different chemical and biological properties.
2-(2-Fluorophenyl)acetaldehyde: The fluorine atom is at the ortho position, affecting the compound’s steric and electronic characteristics.
Uniqueness: 2-(3-Fluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interaction with biological targets. This positional isomerism allows for fine-tuning of the compound’s properties for specific applications, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3-fluorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVVGCOELJXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578506 | |
Record name | (3-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-89-0 | |
Record name | (3-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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